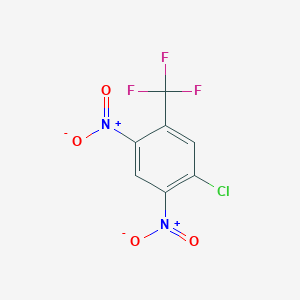

5-Chloro-2,4-dinitrobenzotrifluoride

描述

Structure

3D Structure

属性

IUPAC Name |

1-chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2O4/c8-4-1-3(7(9,10)11)5(12(14)15)2-6(4)13(16)17/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVLVSIYNZSAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544300 | |

| Record name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21878-58-0 | |

| Record name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2,4 Dinitrobenzotrifluoride

Established and Emerging Synthesis Routes to Chlorinated Dinitrobenzotrifluorides

The synthesis of chlorinated dinitrobenzotrifluorides, including the specific isomer 5-Chloro-2,4-dinitrobenzotrifluoride, primarily relies on two main strategies: the direct nitration of chlorinated benzotrifluoride (B45747) precursors and, to a lesser extent, the displacement of nitro groups.

Nitration of Chlorobenzotrifluorides

The most common method for synthesizing chlorinated dinitrobenzotrifluorides is the electrophilic nitration of a chlorobenzotrifluoride starting material. This process typically involves the use of a mixed acid solution, containing nitric acid and sulfuric acid, to generate the nitronium ion (NO2+), which then attacks the aromatic ring. nih.gov

The position of the chloro and trifluoromethyl groups on the benzene (B151609) ring directs the incoming nitro groups to specific locations. For instance, the synthesis of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) is achieved through a cyclic, two-stage nitration process starting from 4-chlorobenzotrifluoride. google.com The initial step is the mononitration to form 4-chloro-3-nitrobenzotrifluoride. google.com This intermediate is then subjected to a second nitration step to introduce the second nitro group. google.com A similar multi-step nitration approach is used for the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) from 2,4-dichlorobenzotrifluoride (B41404). google.com

The reaction conditions for these nitrations, such as temperature and reaction time, are critical for achieving high yields and minimizing the formation of unwanted byproducts. For example, the dinitration of 2,4-dichlorobenzotrifluoride can be carried out using fuming sulfuric acid and fuming nitric acid at a controlled temperature over an extended period. chemicalbook.com

| Starting Material | Key Reagents | Product | Ref |

| 4-Chlorobenzotrifluoride | Nitric acid, Sulfuric acid, Sulfur trioxide | 4-Chloro-3,5-dinitrobenzotrifluoride | google.com |

| 2,4-Dichlorobenzotrifluoride | Fuming nitric acid, Fuming sulfuric acid | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | chemicalbook.com |

| 3-Methyl benzotrifluoride | 98% Nitric acid | 2-nitro and 6-nitro isomers | google.com |

Nitro-Group Displacement Reactions for Chlorobenzotrifluoride Production

While less common for the direct synthesis of this compound, nitro-group displacement reactions are a valid synthetic strategy in the broader context of substituted benzotrifluorides. This methodology involves the replacement of a nitro group on the aromatic ring with a chlorine atom.

One patented process describes the replacement of a meta-nitro group in a nitrobenzotrifluoride with chlorine by treating the compound with molecular chlorine in the presence of a catalyst system. epo.orggoogleapis.com This system typically comprises a metal salt, such as ferric chloride or aluminum trichloride, and a sulfur compound. epo.orggoogleapis.com For example, 4-chloro-3,5-dinitrobenzotrifluoride can be converted to 3,4,5-trichlorobenzotrifluoride through the displacement of a nitro group. epo.orggoogleapis.com While this example illustrates the removal of a nitro group to be replaced by chlorine, the reverse reaction for the production of a nitro-substituted compound is also mechanistically plausible under different conditions, though not prominently featured in the reviewed literature for this specific application.

It is important to note that the literature more frequently describes the displacement of chlorine by other nucleophiles, such as anilines, in reactions involving chlorinated dinitrobenzotrifluorides, rather than the displacement of a nitro group to form the chlorinated compound. researchgate.net

Process Optimization and Green Chemistry Aspects in this compound Synthesis

Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental impact of producing fine chemicals like this compound. Key areas of development include the use of microreactors and the careful selection of solvents and catalysts.

Microreactor Applications for Dichlorodinitrobenzotrifluoride Production

Microreactors and continuous-flow chemistry offer significant advantages over traditional batch processing for nitration reactions, which are often highly exothermic and can be hazardous on a large scale. soton.ac.ukbeilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to better temperature control, reduced risk of runaway reactions, and potentially higher yields and purity. soton.ac.ukresearchgate.net

A method for the synthesis of 2,4-dichloro-3,5-dinitrotrifluorotoluene in a microreactor has been developed. google.com This process involves introducing the raw material, 2,4-dichlorotrifluorotoluene, and a nitrating agent composed of concentrated sulfuric and nitric acid into the microreactor. google.com This approach significantly reduces the reaction time from 96 hours in a traditional batch reactor to approximately 200 seconds. google.com The continuous-flow nitration of other aromatic compounds, such as chlorobenzene, has also been successfully demonstrated, highlighting the broad applicability of this technology. researchgate.net The enhanced safety and efficiency of continuous-flow systems make them a promising alternative for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration. researchgate.net

| Technology | Advantages | Application Example | Ref |

| Microreactor | Enhanced heat and mass transfer, improved safety, shorter reaction times | Synthesis of 2,4-dichloro-3,5-dinitrotrifluorotoluene | google.com |

| Continuous-flow | Better control over impurities, higher process efficiency | Nitration of 4-chlorobenzotrifluoride | researchgate.net |

Solvent and Catalyst Selection in Preparative Chemistry

Traditionally, nitration reactions are carried out using a mixture of concentrated sulfuric acid and nitric acid, where sulfuric acid acts as both a solvent and a catalyst. nih.gov However, this method generates significant amounts of acidic waste. To address this, cleaner catalytic systems are being explored. One such innovation is the use of heteropolyacid ionic liquids as catalysts for the nitration of p-chlorobenzotrifluoride. google.com These catalysts are stable in water, can be recycled, and exhibit high catalytic activity, offering a more environmentally friendly alternative to concentrated sulfuric acid. google.com Solid acid catalysts, such as zeolites, have also been investigated to improve the para-selectivity in the nitration of chlorobenzene. researchgate.netbohrium.com

In the context of nitro-group displacement, the catalyst system is also critical. For the replacement of a nitro group with chlorine, a combination of a Friedel-Crafts type catalyst (e.g., ferric chloride or aluminum trichloride) and a sulfur compound has been shown to be effective. epo.orggoogleapis.com

The solvent can also have a significant impact on the reaction kinetics. Studies on related nucleophilic aromatic substitution reactions have shown that the polarity and hydrogen-bonding ability of the solvent can influence whether the formation of the intermediate or the departure of the leaving group is the rate-determining step. rsc.org

Reaction Mechanisms and Chemical Transformations of 5 Chloro 2,4 Dinitrobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism is the principal pathway for the transformation of activated aryl halides like dinitrobenzotrifluorides. This process typically involves a two-step addition-elimination sequence. researchgate.netresearchgate.net

Kinetic studies of the reaction between 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) and various aniline (B41778) derivatives have shown that the reactions follow second-order kinetics. researchgate.net This is consistent with an addition-elimination mechanism where the initial attack of the nucleophile is the rate-determining step. researchgate.netresearchgate.net The reaction rate is dependent on the concentration of both the dinitrobenzotrifluoride substrate and the aniline nucleophile. researchgate.net

The reaction of CNBF with aniline derivatives to form N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives proceeds via anilino-dechlorination. researchgate.net The stereochemistry at the sp2-hybridized carbon of the aromatic ring is retained during the substitution, as the SNAr mechanism does not involve inversion of configuration like an SN2 reaction. youtube.com

Kinetic investigations into related SNAr reactions, such as those of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines, reveal both uncatalyzed and base-catalyzed pathways. nih.gov The plots of the pseudo-first-order rate constant against amine concentration often show an upward curve, which indicates that a second molecule of the amine acts as a base catalyst in the reaction. nih.gov

| Substituent in Aniline | ρ (Hammett Value) | β (Brønsted Value) | Reaction Order | Proposed Rate-Determining Step |

|---|---|---|---|---|

| Various (meta- and para-) | -3.14 to -3.01 | 0.85 (at 30°C) | Second-order | Formation of Meisenheimer Complex |

The rate of SNAr reactions involving dinitrobenzotrifluorides is highly sensitive to both electronic and steric effects.

Electronic Factors: The presence of strong electron-withdrawing groups (-NO2, -CF3) on the aromatic ring is crucial for high reactivity. masterorganicchemistry.com Kinetic studies on the reaction of CNBF with substituted anilines yielded high negative ρ values (-3.14 to -3.01) from Hammett plots. researchgate.net Such values indicate a significant buildup of positive charge on the aniline's nitrogen atom in the transition state, meaning the reaction is highly sensitive to the polar effects of substituents on the nucleophile. researchgate.net Electron-donating groups on the aniline increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net A Brønsted-type plot (log k vs. pKa of the nucleophile) for this reaction gives a β value of 0.85, suggesting a substantial degree of N-C bond formation in the transition state. researchgate.net

Steric Factors: Steric hindrance can significantly reduce the rate of reaction. rsc.org Increased steric bulk around the reaction center on either the substrate or the nucleophile can impede the approach of the nucleophile, slowing the formation of the intermediate complex. rsc.org For instance, the reaction of N-methylaniline with activated ethers is much slower than that of aniline, an effect attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. rsc.org

The generally accepted mechanism for these SNAr reactions proceeds through the formation of a resonance-stabilized anionic σ-adduct known as a Meisenheimer complex. researchgate.netwikipedia.orgbris.ac.uk

Step 1 (Addition): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chlorine). This step is typically rate-determining and results in the formation of the Meisenheimer complex, where the aromaticity of the ring is temporarily broken. researchgate.netwikipedia.org The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho and para nitro groups. wikipedia.org

Step 2 (Elimination): The aromaticity is restored by the expulsion of the leaving group (chloride ion). This step is usually fast compared to the initial attack. researchgate.net

While the Meisenheimer complex is widely accepted as a key intermediate, some recent studies suggest that for certain substrates and conditions, the SNAr reaction may proceed through a more concerted pathway, where bond formation and bond breaking occur more or less simultaneously. nih.govbris.ac.uk For some reactions, kinetic isotope effects and computational studies support a mechanism where a hidden intermediate may exist for only a very short time, or the reaction proceeds through a single transition state. bris.ac.uk However, for highly activated systems like dinitrobenzotrifluorides, the formation of a distinct Meisenheimer intermediate is the more commonly proposed pathway. researchgate.netresearchgate.net

Derivatization Chemistry of 5-Chloro-2,4-dinitrobenzotrifluoride Analogs

Derivatization is a chemical modification technique used to convert an analyte into a form that is better suited for analysis, for example, by improving its chromatographic properties or enhancing its detectability. jfda-online.comsigmaaldrich.com Analogs such as 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) are effective derivatizing reagents, particularly for compounds containing amino groups. researchgate.net

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) is widely used as a pre-column derivatizing reagent for the analysis of amino acids and other biogenic amines. researchgate.netresearchgate.netnih.gov It readily reacts with both primary and secondary amino groups under mild alkaline conditions to form stable, chromophoric derivatives. researchgate.netnih.gov The resulting N-substituted 2,6-dinitro-4-trifluoromethylphenyl derivatives exhibit strong ultraviolet (UV) absorbance, which allows for highly sensitive detection in chromatographic methods. researchgate.net This process is essential for analyzing amino acids, which often lack a native chromophore, making them difficult to detect directly with UV-Vis detectors. researchgate.net

The derivatization reaction is typically carried out in a borate (B1201080) buffer at a pH of around 9.0 and a temperature of 60°C for approximately 30 minutes to ensure complete reaction. researchgate.netnih.gov

The derivatization of amino acids with CNBF has enabled the development of robust and sensitive analytical methods using high-performance liquid chromatography (HPLC) and ultrahigh-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS). researchgate.netresearchgate.netasianpubs.org These methods have been successfully applied to the determination of free amino acids in complex matrices such as vinegar, beer, and Chinese jujube dates. researchgate.netnih.govasianpubs.org

Method development involves optimizing both the derivatization and the chromatographic conditions. nih.gov The separation of the derivatized amino acids is typically achieved on a reversed-phase C18 column using a gradient elution program. researchgate.netresearchgate.net The optimized methods allow for the rapid separation of multiple amino acid derivatives, often within 15 minutes. asianpubs.org The high sensitivity of these methods provides low limits of detection (LOD), often in the micromolar (μmol L-1) or nanogram per milliliter (ng/mL) range. researchgate.netnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) | researchgate.netnih.gov |

| Reaction pH | 9.0 (Borate Buffer) | researchgate.netnih.gov |

| Reaction Temperature | 60°C | researchgate.netnih.gov |

| Reaction Time | 30 min | researchgate.netnih.gov |

| Analytical Technique | UPLC / HPLC | researchgate.netnih.gov |

| Separation Column | Reversed-phase C18 (e.g., Acquity UPLC AccQ·Tag, Kromasil ODS) | researchgate.netresearchgate.net |

| Detection Wavelength | 260 nm | researchgate.net |

| Detection Limits (LOD) | 2.40–6.50 μmol L-1 or 12.9–69.3 ng/mL | researchgate.netnih.gov |

| Linearity (r²) | > 0.9945 | asianpubs.org |

Cyclization and Heterocycle Formation

4-Chloro-3,5-dinitrobenzotrifluoride is a versatile intermediate in the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen. Its reactivity is dominated by the electron-deficient nature of the aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of two nitro groups and a trifluoromethyl group strongly withdraws electron density, facilitating the displacement of the chlorine atom by a range of nucleophiles. This initial substitution is often the first step in a cascade of reactions leading to the formation of complex, fused ring systems.

Synthesis of Phenothiazine (B1677639) and Related Sulfur-Containing Heterocycles from 4-Chloro-3,5-dinitrobenzotrifluoride

The reaction of 4-chloro-3,5-dinitrobenzotrifluoride with sulfur-containing nucleophiles is a key strategy for constructing phenothiazine and other related sulfur heterocycles. These reactions typically proceed through an initial SNAr reaction, followed by a cyclization step.

A notable example is the synthesis of 1,6-dinitro-3,8-bis(trifluoromethyl)-phenothiazine. This transformation is achieved by reacting 4-chloro-3,5-dinitrobenzotrifluoride with ammonium (B1175870) sulfide (B99878). acs.org The reaction likely proceeds through the formation of a disulfide intermediate, which then undergoes further reactions to yield the phenothiazine skeleton.

Another important class of sulfur-containing heterocycles synthesized from 4-chloro-3,5-dinitrobenzotrifluoride are benzothiazoles. For instance, the reaction with 2-aminothiophenol (B119425) derivatives can lead to the formation of benzothiazole (B30560) structures. A specific documented synthesis is that of 2-(trifluoromethyl)-4-nitrobenzimidazo[2,1-b]benzothiazole. acs.org

Furthermore, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with a sulfur source can also lead to the formation of thianthrene (B1682798) derivatives. The synthesis of 1,6-dinitro-3,8-bis(trifluoromethyl)thianthrene (B14525138) has been reported, demonstrating the utility of this starting material in accessing diverse sulfur-containing polycyclic systems. acs.org

| Starting Material | Reagent | Product | Heterocycle Type |

|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzotrifluoride | Ammonium Sulfide | 1,6-Dinitro-3,8-bis(trifluoromethyl)-phenothiazine | Phenothiazine |

| 4-Chloro-3,5-dinitrobenzotrifluoride | 2-Aminothiophenol derivatives | Benzimidazo[2,1-b]benzothiazole derivatives | Benzothiazole |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Sulfur source (e.g., Na2S) | 1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene | Thianthrene |

Intramolecular and Intermolecular Cyclization Mechanisms

The formation of heterocycles from 4-chloro-3,5-dinitrobenzotrifluoride involves distinct intramolecular and intermolecular cyclization mechanisms, which are often sequential.

Intermolecular Reaction: The process is typically initiated by an intermolecular nucleophilic aromatic substitution (SNAr). A bifunctional nucleophile, containing both the nucleophilic center that displaces the chlorine and another functional group, attacks the carbon atom bearing the chlorine. The high electrophilicity of this position, due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, facilitates this initial step. For example, in the synthesis of phenothiazines, an initial reaction with a sulfur nucleophile forms a diaryl sulfide or a related intermediate.

Intramolecular Cyclization: Following the initial intermolecular substitution, an intramolecular cyclization occurs to form the final heterocyclic ring. This step is also typically an SNAr reaction, but in this case, a nucleophilic group within the newly introduced substituent attacks another position on the aromatic ring, displacing one of the nitro groups. This type of reaction is known as a denitrocyclization. acs.org The regiochemistry of this cyclization is dictated by the structure of the intermediate and the relative activation of the positions on the aromatic ring.

In some synthetic pathways, the cyclization can also be promoted by other means, such as reductive cyclization, where one of the nitro groups is reduced to an amino group, which then acts as the internal nucleophile.

The synthesis of various nitrogen-containing heterocycles can also be achieved through similar mechanisms. For example, copper-catalyzed dearomative cyclization reactions represent a modern approach to constructing polycyclic N-heterocycles, showcasing the diverse possibilities for intramolecular cyclization. nih.gov Formal (3+3) and (3+2) cyclization reactions using zwitterionic intermediates also provide pathways to six- and five-membered heterocyclic rings, respectively, highlighting the breadth of cyclization strategies in modern synthetic chemistry. mdpi.com

| Mechanism Type | Description | Key Features |

|---|---|---|

| Intermolecular SNAr | Initial attack of an external nucleophile on the aromatic ring, displacing the chlorine atom. | - Highly activated aromatic ring.

|

| Intramolecular SNAr (Denitrocyclization) | A nucleophilic center within the substituent attacks the aromatic ring, displacing a nitro group to form a new ring. | - Formation of a stable heterocyclic ring.

|

| Reductive Cyclization | Reduction of a nitro group to an amino group, which then acts as an internal nucleophile to close the ring. | - Often used in the synthesis of nitrogen-containing heterocycles.

|

Advanced Applications and Functional Derivatives of 5 Chloro 2,4 Dinitrobenzotrifluoride

Role as an Intermediate in Agrochemical Development

There is a lack of specific research data detailing the use of 5-Chloro-2,4-dinitrobenzotrifluoride as an intermediate in the development of agrochemicals. In contrast, related isomers like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) serve as known precursors in the synthesis of dinitroaniline herbicides such as trifluralin. innospk.comnih.gov Similarly, 2-chloro-3,5-dinitrobenzotrifluoride (B120725) and 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) are documented as intermediates for various agrochemicals, including herbicides and fungicides. google.cominnospk.com However, dedicated studies on the synthetic routes and efficacy of agrochemicals derived specifically from this compound are not available in the provided search results.

Precursor for Advanced Dyestuff Synthesis

The role of this compound as a precursor in the synthesis of advanced dyestuffs is not specifically documented in the available literature. The general class of chlorodinitrobenzotrifluorides is recognized for its potential in dye manufacturing, largely due to the reactive nature of the chloro group which is activated by the electron-withdrawing nitro groups, facilitating nucleophilic aromatic substitution. google.cominnospk.com This reaction is fundamental for creating chromophoric systems. For instance, other isomers are used as intermediates for azo dyes. innospk.com Despite this, specific examples, reaction pathways, or types of dyes synthesized from this compound could not be identified.

Building Block for Pharmaceutical Intermediates and Related Biologically Active Molecules

While various substituted benzotrifluorides are crucial scaffolds in medicinal chemistry, specific research detailing the application of this compound as a building block for pharmaceutical intermediates is not found in the search results. Isomeric compounds, such as 2,4-dichloro-3,5-dinitrobenzotrifluoride, have been used in the synthesis of kinesin spindle protein inhibitors, which are investigated as potential anticancer agents. chemicalbook.com The synthesis of biologically active molecules is a broad field where fluorinated aromatic compounds play a significant role. bohrium.comnih.gov However, reports on specific pharmaceutical compounds or biologically active molecules derived directly from this compound are absent from the provided search results.

Contributions to Analytical Chemistry as a Reactive Probe

No specific studies were found that describe the use of this compound as a reactive probe in analytical chemistry. Its isomer, 4-Chloro-3,5-dinitrobenzotrifluoride (also known as CNBF), is a well-established derivatizing reagent used for the analysis of amino acids by high-performance liquid chromatography (HPLC). sigmaaldrich.comasianpubs.org The reactivity of the chlorine atom in CNBF allows it to react with primary and secondary amines under specific conditions, yielding derivatives that can be easily detected. asianpubs.org However, the suitability and application of the 5-chloro isomer for similar purposes as a derivatization agent have not been reported in the available research.

The table below illustrates the documented application of the isomer 4-Chloro-3,5-dinitrobenzotrifluoride as a derivatizing agent for amino acid analysis, an application not found for this compound.

Table 1: Documented Analytical Application of an Isomer

| Compound | Application | Method | Analytes | Reference |

|---|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzotrifluoride | Pre-column derivatizing reagent | Ultrahigh-performance Liquid Chromatography | 20 Free Amino Acids | asianpubs.org |

Design and Synthesis of Functional Analogues for Chemical Biology Research

Information regarding the design and synthesis of functional analogues of this compound for chemical biology research is not available in the provided search results. Chemical probes are essential tools for investigating biological systems, and their design often involves modifying a core structure to modulate its activity or to introduce reporter tags. nih.govchemicalprobes.org While the general principles of creating functional analogues are well-established, bohrium.comnih.gov their specific application to the this compound scaffold has not been documented.

Theoretical and Computational Investigations of 5 Chloro 2,4 Dinitrobenzotrifluoride and Its Reactivity

Electronic Structure, Molecular Conformation, and Reactivity Prediction

A detailed investigation into the electronic properties of 5-Chloro-2,4-dinitrobenzotrifluoride would require quantum chemical calculations, such as Density Functional Theory (DFT). These calculations would be necessary to determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), generate molecular electrostatic potential maps to visualize reactive sites, and calculate atomic charges. Furthermore, conformational analysis to identify the most stable three-dimensional structure is a prerequisite for any accurate reactivity prediction. This foundational data is currently unavailable.

Computational Modeling of Reaction Pathways and Energy Landscapes

To understand the compound's role in chemical reactions, computational models are used to map out entire reaction pathways. This involves identifying transition states, calculating activation energies, and determining the thermodynamics of the reaction. Such studies provide a microscopic view of how the molecule transforms, which is crucial for applications in synthesis and materials science. No such energy landscape or reaction pathway modeling has been published for this compound.

Quantum Chemical Studies on Substituent Effects and Reaction Dynamics

The interplay between the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups and the halogen (-Cl) substituent dictates the compound's chemical character. A systematic quantum chemical study would be required to deconstruct these effects, comparing the properties of this compound to a series of related molecules. This would quantify the influence of each substituent on the molecule's geometry, electronic structure, and reactivity. Research focusing on these specific substituent effects is not available.

Structure-Activity Relationship (SAR) Modeling for Functional Analogue Design

Structure-Activity Relationship (SAR) models use computational methods to correlate a molecule's structural features with its biological activity or chemical function. Building a SAR model for this compound would first require experimental data on its activity, which would then be used to train and validate a computational model. This model could subsequently be used to design novel functional analogues. Neither the necessary experimental data nor any subsequent SAR modeling for this compound is found in the literature.

常见问题

Basic: What are the key physicochemical properties of 5-Chloro-2,4-dinitrobenzotrifluoride, and how are they experimentally determined?

Answer:

Key properties include melting point, density, refractive index, and thermal stability. For structurally similar halogenated nitroaromatics (e.g., 5-Chloro-2-nitrobenzotrifluoride), melting points are determined via differential scanning calorimetry (DSC), while density and refractive index are measured using pycnometry and refractometry, respectively . Thermal stability is assessed via thermogravimetric analysis (TGA) under controlled heating rates. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm molecular structure and purity. For nitro derivatives, infrared (IR) spectroscopy identifies nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Basic: What synthetic methodologies are effective for preparing this compound?

Answer:

Synthesis typically involves sequential nitration and halogenation. For example:

- Step 1: Nitration of benzotrifluoride derivatives using mixed nitric-sulfuric acid under controlled temperatures (0–50°C) to introduce nitro groups.

- Step 2: Chlorination via electrophilic substitution using reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in solvents such as dichloromethane (DCM) .

- Optimization: Reaction selectivity is improved by adjusting solvent polarity (e.g., DCM vs. benzene) and catalyst choice (e.g., N-methylacetamide enhances chlorination efficiency) .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density functional theory (DFT) simulations calculate electrostatic potential surfaces (EPS) to identify electron-deficient sites. For nitroaromatics, the meta position to electron-withdrawing groups (e.g., -CF₃) exhibits higher electrophilicity, favoring nucleophilic attack . Frontier molecular orbital (FMO) analysis predicts reactivity trends: lower LUMO energy correlates with higher susceptibility to nucleophiles. Solvent effects are modeled using polarizable continuum models (PCM) to simulate reaction environments .

Advanced: What structural insights can X-ray crystallography provide for halogenated nitroaromatics like this compound?

Answer:

Single-crystal X-ray diffraction reveals:

- Molecular Conformation: Bond angles and torsion angles (e.g., C-Cl and C-NO₂ bond lengths) indicate steric and electronic effects .

- Intermolecular Interactions: Halogen bonding (C-Cl⋯O) and π-stacking between aromatic rings are quantified, influencing crystal packing and stability .

- Thermal Motion: Anisotropic displacement parameters (ADPs) assess molecular flexibility under thermal stress .

Basic: How is the purity of this compound validated in academic research?

Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities.

- Spectroscopy: ¹H/¹³C NMR confirms absence of extraneous peaks, while elemental analysis (EA) validates C/H/N/Cl/F ratios within ±0.3% theoretical values .

- Melting Point Consistency: Sharp melting ranges (e.g., ±1°C) indicate high purity .

Advanced: What mechanistic studies resolve contradictions in reaction outcomes for nitrochlorobenzotrifluorides?

Answer:

Contradictions (e.g., variable yields in nitration) are addressed via:

- Kinetic Profiling: Monitoring reaction intermediates by in-situ IR or LC-MS to identify rate-limiting steps.

- Isotopic Labeling: Using ¹⁵NO₃⁻ in nitration reactions traces nitro group incorporation pathways .

- Competitive Experiments: Comparing reactivity of -CF₃ vs. -Cl substituents under identical conditions to delineate electronic vs. steric effects .

Advanced: How does the trifluoromethyl group influence the electronic properties of this compound?

Answer:

- Electron-Withdrawing Effect: The -CF₃ group lowers the π* orbital energy of the aromatic ring, increasing electrophilicity at the nitro-substituted positions.

- Hammett Constants: σₚ values for -CF₃ (σₚ = 0.54) predict enhanced meta-directing effects, validated via substituent-additivity models in DFT studies .

- Solubility Impact: -CF₃ increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for reactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., NOₓ gases).

- Storage: In amber glass under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced: How are kinetic isotope effects (KIEs) employed to study reaction mechanisms involving this compound?

Answer:

- Deuterium Labeling: Replacing hydrogen with deuterium in reactive positions (e.g., aromatic C-H) measures primary KIEs, distinguishing between concerted vs. stepwise mechanisms.

- ¹⁸O Isotopes in Nitro Groups: Tracking ¹⁸O/¹⁶O ratios in NO₂ groups identifies oxygen transfer pathways during redox reactions .

Advanced: What role does this compound play in materials science research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。